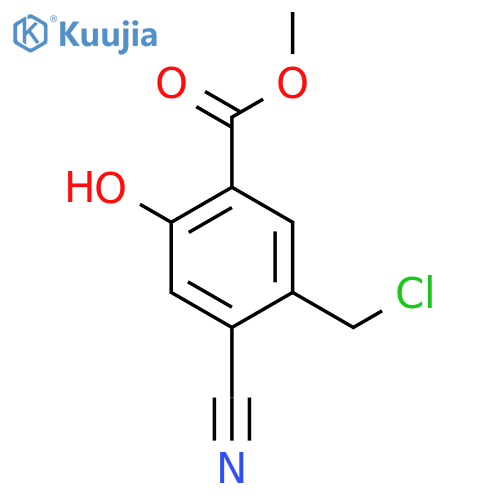

Cas no 1807251-77-9 (Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate)

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate

-

- インチ: 1S/C10H8ClNO3/c1-15-10(14)8-2-6(4-11)7(5-12)3-9(8)13/h2-3,13H,4H2,1H3

- InChIKey: JLCKYSZFDWOIMC-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C#N)=CC(=C(C(=O)OC)C=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- トポロジー分子極性表面積: 70.3

- 疎水性パラメータ計算基準値(XlogP): 2.1

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010419-250mg |

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate |

1807251-77-9 | 97% | 250mg |

499.20 USD | 2021-05-31 | |

| Alichem | A015010419-1g |

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate |

1807251-77-9 | 97% | 1g |

1,534.70 USD | 2021-05-31 | |

| Alichem | A015010419-500mg |

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate |

1807251-77-9 | 97% | 500mg |

863.90 USD | 2021-05-31 |

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoateに関する追加情報

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate(CAS No. 1807251-77-9)の専門的解説と応用

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoateは、有機合成化学や医薬品中間体として注目される化合物です。そのCAS番号1807251-77-9は、研究開発における正確な識別に不可欠です。本稿では、この化合物の構造特性、合成方法、およびバイオテクノロジーや材料科学分野での応用可能性について詳述します。

近年、サステナブルケミストリーやグリーン合成への関心が高まる中、クロロメチル基とシアノ基を併せ持つ本化合物の反応性は、環境負荷低減型プロセスの開発において重要な役割を果たします。特に、選択的官能基変換を可能にするその特性は、精密有機合成の分野で需要が拡大しています。

構造解析において、ヒドロキシ基とエステル基の共存は、分子内水素結合形成による特���的な結晶構造を生み出します。X線結晶構造解析により、この分子配向制御特性が機能性材料設計への応用で注目されています。例えば、有機EL材料の開発では、このような精密構造制御が発光効率向上に寄与します。

医薬品中間体としての潜在性では、創薬化学分野で骨格改変の出発物質として有用です。5-クロロメチル-4-シアノ部位は、標的タンパク質との相互作用最適化に適した分子修飾ポイントを提供します。実際、近年のAIドリブン創薬研究では、類似構造がキナーゼ阻害剤候補として仮想スクリーニングされています。

分析技術の進歩に伴い、LC-MSやNMRを用いた本化合物の微量検出法が確立されています。これは代謝産物解析やプロセス化学における品質管理において重要な進展です。特に超高感度質量分析技術との組み合わせは、生体内動態研究への応用を可能にします。

安全性評価に関する最新研究では、OECDテストガイドラインに準拠した生分解性試験データが蓄積されつつあります。この情報は、環境負荷評価やグリーンケミストリー指標の計算において重要な参照値となります。企業のESG経営が求められる現代において、こうしたデータの公開は社会的責任として認識されています。

将来展望として、フロー化学プロセスへの適用が期待されています。連続製造システムにおける反応最適化により、本化合物のスケールアップ合成効率が向上すれば、コスト削減と廃棄物低減の両立が可能になります。これはサーキュラーエコノミーの理念にも合致する技術進化です。

総括すると、Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate(1807251-77-9)は、その多様な反応性と構造特性から、次世代材料開発や精密医療分野でますます重要性を増す化合物です。研究開発の進展に伴い、その応用範囲はさらに拡大すると予測されます。

1807251-77-9 (Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)